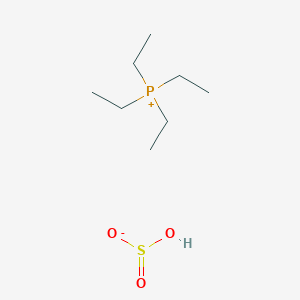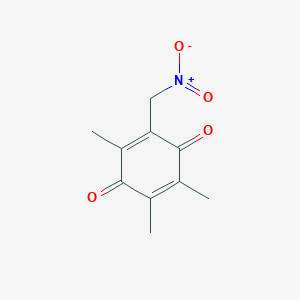
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with three methyl groups, a nitromethyl group, and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the nitration of a suitable precursor, such as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitromethyl group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of the nitro and ketone groups makes it a strong electrophile, allowing it to react with nucleophilic species in biological systems . These interactions can lead to the formation of reactive intermediates that exert various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Known for its presence in saffron spice and its role in the thermal degradation of β-carotene.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A compound with similar structural features but different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
Eigenschaften
CAS-Nummer |
136869-42-6 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2,3,5-trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO4/c1-5-6(2)10(13)8(4-11(14)15)7(3)9(5)12/h4H2,1-3H3 |
InChI-Schlüssel |
SHFQSICMYAAVCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
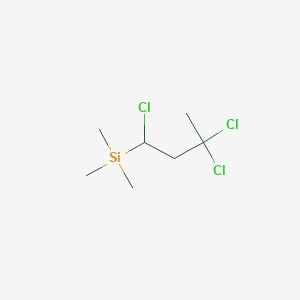

![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
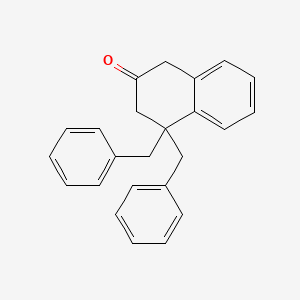
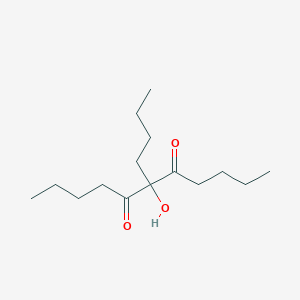
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

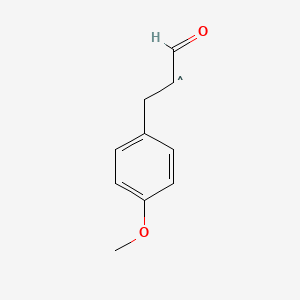
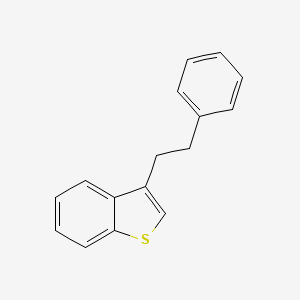
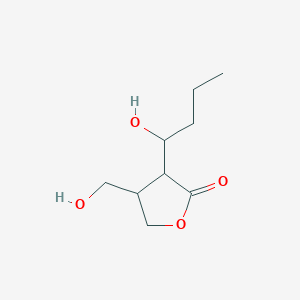
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
